Cas no 1182913-84-3 (N-(2-Aminophenyl)methyl-N-methyl-1,3-benzothiazol-2-amine)
N-(2-Aminophenyl)methyl-N-methyl-1,3-benzothiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine
- N-(2-Aminophenyl)methyl-N-methyl-1,3-benzothiazol-2-amine
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- Inchi: 1S/C15H15N3S/c1-18(10-11-6-2-3-7-12(11)16)15-17-13-8-4-5-9-14(13)19-15/h2-9H,10,16H2,1H3
- InChI Key: GRAHWKSJAJVUNW-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2N=C1N(C)CC1C=CC=CC=1N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 299
- XLogP3: 3.6
- Topological Polar Surface Area: 70.4
N-(2-Aminophenyl)methyl-N-methyl-1,3-benzothiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B406013-10mg |
N-[(2-Aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine |
1182913-84-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B406013-50mg |
N-[(2-Aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine |
1182913-84-3 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B406013-100mg |
N-[(2-Aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine |
1182913-84-3 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-188496-0.05g |
N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine |
1182913-84-3 | 95% | 0.05g |
$174.0 | 2023-09-18 | |
| Enamine | EN300-188496-0.1g |
N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine |
1182913-84-3 | 95% | 0.1g |
$257.0 | 2023-09-18 | |
| Enamine | EN300-188496-0.25g |
N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine |
1182913-84-3 | 95% | 0.25g |
$367.0 | 2023-09-18 | |
| Enamine | EN300-188496-0.5g |
N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine |
1182913-84-3 | 95% | 0.5g |
$579.0 | 2023-09-18 | |
| Enamine | EN300-188496-1.0g |
N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine |
1182913-84-3 | 95% | 1g |
$743.0 | 2023-06-01 | |
| Enamine | EN300-188496-2.5g |
N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine |
1182913-84-3 | 95% | 2.5g |
$1454.0 | 2023-09-18 | |
| Enamine | EN300-188496-5.0g |
N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine |
1182913-84-3 | 95% | 5g |
$2152.0 | 2023-06-01 |
N-(2-Aminophenyl)methyl-N-methyl-1,3-benzothiazol-2-amine Related Literature
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Pavel Karásek,Jakub Grym,Michal Roth,Josef Planeta,František Foret Lab Chip, 2015,15, 311-318
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on N-(2-Aminophenyl)methyl-N-methyl-1,3-benzothiazol-2-amine
Comprehensive Overview of N-(2-Aminophenyl)methyl-N-methyl-1,3-benzothiazol-2-amine (CAS No. 1182913-84-3)
N-(2-Aminophenyl)methyl-N-methyl-1,3-benzothiazol-2-amine (CAS No. 1182913-84-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This benzothiazole derivative is characterized by its unique molecular structure, which combines an aminophenyl group with a methylbenzothiazole moiety. Such structural features make it a promising candidate for applications in drug discovery, particularly in the development of kinase inhibitors and fluorescence probes.
Recent studies highlight the growing interest in N-(2-Aminophenyl)methyl-N-methyl-1,3-benzothiazol-2-amine due to its potential role in targeting cancer pathways and neurodegenerative diseases. Researchers are exploring its interactions with protein targets, leveraging its electron-rich aromatic system for binding affinity. The compound's CAS No. 1182913-84-3 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry and bioconjugation techniques.
From a synthetic perspective, N-(2-Aminophenyl)methyl-N-methyl-1,3-benzothiazol-2-amine is synthesized through multi-step organic reactions, often involving Pd-catalyzed cross-coupling or reductive amination. Its solubility in polar solvents like DMSO and methanol makes it suitable for in vitro assays. The compound's stability under physiological conditions is a key focus area, addressing questions commonly raised in drug formulation forums.
In the context of green chemistry, efforts are underway to optimize the synthesis of CAS No. 1182913-84-3 using catalyst-free or microwave-assisted methods. These advancements align with industry demands for sustainable synthesis and reduced environmental impact. Additionally, the compound's fluorescence properties are being investigated for bioimaging applications, a trending topic in nanotechnology research.
For researchers querying "benzothiazole amine derivatives" or "small molecule modulators," this compound offers a case study in structure-activity relationships (SAR). Its logP and hydrogen bonding capacity are critical parameters discussed in ADMET profiling, a hot topic in preclinical development. Regulatory databases list CAS No. 1182913-84-3 as compliant with REACH and FDA screening libraries, further validating its utility.
Future directions for N-(2-Aminophenyl)methyl-N-methyl-1,3-benzothiazol-2-amine include its integration into combinatorial chemistry platforms and high-throughput screening (HTS). As interest grows in personalized medicine, this compound's modular structure allows for derivatization to target specific biomarkers. Its patent landscape reveals ongoing innovations, particularly in therapeutic agent design.
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